Product packaging for 4-[(4-ethoxyphenyl)methyl]morpholine(Cat. No.:)

4-[(4-ethoxyphenyl)methyl]morpholine

Cat. No.: B5860573
M. Wt: 221.29 g/mol
InChI Key: FFELNIGNBYNEQC-UHFFFAOYSA-N
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Description

4-[(4-Ethoxyphenyl)methyl]morpholine is a morpholine-based organic compound intended for research and development purposes. Morpholine derivatives are of significant scientific interest due to their versatile applications in organic synthesis and medicinal chemistry. They frequently serve as key building blocks or intermediates in the preparation of more complex molecules . Some morpholine compounds are investigated for their potential biological activities and roles in biochemical pathways . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for conducting thorough safety assessments and handling this material in accordance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B5860573 4-[(4-ethoxyphenyl)methyl]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-ethoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13-5-3-12(4-6-13)11-14-7-9-15-10-8-14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFELNIGNBYNEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 4 Ethoxyphenyl Methyl Morpholine

Reactivity Profiles of the Morpholine (B109124) Nitrogen Atom

The tertiary amine functionality within the morpholine ring is a primary site for chemical modification, exhibiting characteristic nucleophilic and basic properties.

Nucleophilic Substitution Reactions and Their Scope

The lone pair of electrons on the morpholine nitrogen atom makes it a potent nucleophile. This nucleophilicity is central to its ability to participate in a variety of substitution reactions. For instance, the nitrogen can readily attack electrophilic carbon centers, such as those in alkyl halides or activated aryl halides, to form quaternary ammonium (B1175870) salts. This reactivity is a cornerstone of its application in the synthesis of more complex molecules.

The scope of nucleophilic substitution reactions involving the morpholine nitrogen is broad. It can participate in reactions with a range of electrophiles, including but not limited to:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding quaternary ammonium salts.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylmorpholinium species.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Ring-Opening Reactions: Nucleophilic attack on strained rings like epoxides and aziridines.

The outcomes of these reactions are influenced by factors such as the nature of the electrophile, solvent, and reaction temperature.

Table 1: Representative Nucleophilic Substitution Reactions of the Morpholine Nitrogen

ElectrophileReaction TypeProduct Type
Alkyl Halide (R-X)AlkylationQuaternary Ammonium Salt
Acyl Halide (RCOX)AcylationN-Acylmorpholinium Salt
α,β-Unsaturated KetoneMichael Addition1,4-Adduct
EpoxideRing Openingβ-Hydroxyethylammonium Salt

Oxidation Pathways, Including N-Oxidation Mechanisms

The nitrogen atom of the morpholine ring is susceptible to oxidation. A common oxidation pathway involves the formation of a morpholine N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). nih.gov The resulting N-oxide is a polar and often crystalline compound. The formation of N-oxides can increase the water solubility of a molecule and can be a key step in certain synthetic routes. nih.gov

The mechanism of N-oxidation generally involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.

Beyond simple N-oxidation, more complex oxidative processes can occur under specific conditions. For example, electrochemical oxidation of morpholine can lead to the formation of a morpholine radical, which can then participate in C-N bond-forming reactions. nih.gov While not specific to 4-[(4-ethoxyphenyl)methyl]morpholine, these studies on morpholine itself indicate potential reactive pathways for the title compound.

Transformations of the (4-Ethoxyphenyl)methyl Substituent

The (4-ethoxyphenyl)methyl group offers additional sites for chemical modification, namely the aromatic ring and the ether linkage.

Modifications of the Phenyl Ring via Electrophilic Aromatic Substitution or Functional Group Interconversion

The phenyl ring, activated by the electron-donating ethoxy group, is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com The ethoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group. Given that the para position is already occupied by the methylmorpholine substituent, electrophilic attack is expected to occur predominantly at the ortho positions (C3 and C5).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids. libretexts.orglibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent with a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.org

Functional group interconversions on the phenyl ring are also feasible. For example, a nitro group introduced via nitration can be reduced to an amino group, which can then undergo a wide range of further reactions (e.g., diazotization).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the (4-Ethoxyphenyl)methyl Substituent

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄4-[(3-Nitro-4-ethoxyphenyl)methyl]morpholine
BrominationBr₂, FeBr₃4-[(3-Bromo-4-ethoxyphenyl)methyl]morpholine
Friedel-Crafts AcylationRCOCl, AlCl₃4-[(3-Acyl-4-ethoxyphenyl)methyl]morpholine

Cleavage and Derivatization Reactions of the Ether Linkage and Alkyl Chain

The ether linkage in the 4-ethoxyphenyl group can be cleaved under certain conditions. The cleavage of aryl ethyl ethers typically requires harsh conditions, such as strong acids (e.g., HBr, HI) at elevated temperatures. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion. In the case of this compound, cleavage would yield 4-(morpholin-4-ylmethyl)phenol and ethyl halide. The p-alkoxybenzyl ether moiety is also known to be cleaved by certain oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly in the case of p-methoxybenzyl (PMB) ethers, which serve as a common protecting group in organic synthesis. nih.govorganic-chemistry.org

The benzylic methylene (B1212753) group (-CH2-) is another potential site for derivatization, although it is generally less reactive than the morpholine nitrogen or the activated phenyl ring. Under radical conditions, for example, halogenation at the benzylic position could be achieved.

Derivatization Strategies for Advanced Molecular Architectures

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. organic-chemistry.orge3s-conferences.org The morpholine heterocycle is a common feature in many bioactive compounds. organic-chemistry.orge3s-conferences.org

Derivatization strategies can be designed to exploit the reactivity of different parts of the molecule in a controlled manner. For example, the morpholine nitrogen can be used as a handle to attach the molecule to a larger scaffold via nucleophilic substitution. Subsequently, the phenyl ring can be functionalized through electrophilic aromatic substitution to fine-tune the electronic and steric properties of the molecule.

The ability to perform orthogonal reactions, where one functional group can be reacted selectively in the presence of others, is key to the utility of this compound in multi-step synthesis. For instance, the N-oxidation of the morpholine nitrogen can be performed under conditions that leave the aromatic ring and ether linkage intact. Conversely, electrophilic substitution on the aromatic ring can be carried out without affecting the morpholine moiety. This orthogonal reactivity allows for the stepwise construction of complex molecular architectures with a high degree of control.

Functionalization of the Morpholine Ring at Positions Other Than Nitrogen (if accessible)

While the nitrogen atom of the morpholine ring is the most nucleophilic and readily reactive site, functionalization at other positions on the morpholine ring, such as C2 and C3, presents a greater synthetic challenge. nih.gov However, modern synthetic methodologies have provided pathways to access these positions, enabling the creation of more complex and conformationally rigid morpholine derivatives. acs.org

Accessing the carbon atoms of the morpholine ring typically requires strategies that can overcome the inherent lack of reactivity of these C-H bonds. One of the primary challenges is achieving site-selectivity, especially for positions adjacent to the nitrogen (C2 and C6) versus those adjacent to the oxygen (C3 and C5). nih.gov

Key Research Findings and Synthetic Approaches:

α-Lithiation and Functionalization: Direct deprotonation of the C-H bonds alpha to the nitrogen (C2/C6) or oxygen (C3/C5) is a common strategy for introducing substituents. The nitrogen atom can direct metallation to the adjacent C2 and C6 positions. Subsequent reaction with various electrophiles can then install a range of functional groups.

Radical Reactions: Decarboxylative strategies have been employed to functionalize the C2 position of morpholine derivatives. acs.org For instance, a carboxylic acid derivative at C2 can undergo a visible light-promoted decarboxylative Giese-type reaction to introduce new alkyl or aryl groups. acs.org

Ring-Opening and Closing Strategies: Another approach involves the synthesis of the morpholine ring from acyclic precursors already bearing the desired substituents. For example, diastereoselective syntheses starting from tosyl-oxazetidines and α-formyl carboxylates can produce substituted morpholine hemiaminals, which can be further elaborated. acs.org

The application of these methods to this compound would likely require initial modifications to introduce a directing or activating group on the morpholine ring itself, as the existing benzyl substituent at the nitrogen position may not be sufficient to activate the C-H bonds for direct functionalization under standard conditions.

Table 1: Potential Functionalization Reactions of the Morpholine Ring

PositionReaction TypeReagents/ConditionsPotential Product
C2/C6Directed Lithiation & Alkylation1. sec-BuLi, TMEDA 2. R-X (Alkyl Halide)2-Alkyl-4-[(4-ethoxyphenyl)methyl]morpholine
C2/C6Directed Lithiation & Silylation1. sec-BuLi, TMEDA 2. Me₃SiCl2-(Trimethylsilyl)-4-[(4-ethoxyphenyl)methyl]morpholine
C3/C5Radical-based C-H FunctionalizationPeroxide Initiators, Substrate3-Substituted-4-[(4-ethoxyphenyl)methyl]morpholine

Introduction of Additional Functionalities on the Phenyl Ring via Directed Synthesis

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating ethoxy group. wikipedia.orgyoutube.com This allows for the introduction of a variety of substituents, and the regiochemical outcome of these reactions is dictated by the directing effects of the existing groups on the ring. wikipedia.org

Directing Effects:

Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group has lone pairs of electrons that can be donated into the aromatic ring through resonance. youtube.com This donation stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. youtube.comwvu.edu Consequently, the ethoxy group is a strong activating group and an ortho, para-director. youtube.com

Morpholinomethyl Group (-CH₂-Morpholine): The morpholinomethyl group is attached to the phenyl ring via a methylene spacer. This group is generally considered to be weakly activating and also directs incoming electrophiles to the ortho and para positions.

In this compound, the ethoxy group and the morpholinomethyl group are para to each other. Therefore, the positions ortho to the powerful ethoxy directing group (C3 and C5 on the phenyl ring) are the most likely sites for electrophilic substitution.

Directed ortho-Metalation (DoM):

A powerful strategy for achieving regioselective functionalization is directed ortho-metalation (DoM). wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgsemanticscholar.org The resulting aryllithium species can then react with a wide range of electrophiles. semanticscholar.org The ethoxy group is known to be a moderate DMG. semanticscholar.org Therefore, treatment of this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) could lead to lithiation at the position ortho to the ethoxy group (C3 or C5), followed by quenching with an electrophile to introduce a new substituent with high regioselectivity. semanticscholar.orgresearchgate.netharvard.edu

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Reaction TypeReagents/ConditionsPotential Product(s)
NitrationHNO₃, H₂SO₄4-[(2-Nitro-4-ethoxyphenyl)methyl]morpholine
BrominationBr₂, FeBr₃4-[(2-Bromo-4-ethoxyphenyl)methyl]morpholine
Friedel-Crafts AcylationRCOCl, AlCl₃4-[(2-Acyl-4-ethoxyphenyl)methyl]morpholine
SulfonationFuming H₂SO₄2-(Morpholinomethyl)-5-ethoxybenzenesulfonic acid
Directed ortho-Metalation & Carboxylation1. sec-BuLi, THF, -78°C 2. CO₂2-(Morpholinomethyl)-5-ethoxybenzoic acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. Through the analysis of 1D (¹H and ¹³C) and 2D NMR spectra, a complete picture of the molecular framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a morpholine derivative typically displays characteristic signals for the morpholine ring protons and the N-substituent. For this compound, the spectrum is expected to show distinct multiplets for the methylene protons of the morpholine ring. Typically, protons adjacent to the oxygen atom (-O-CH₂-) appear at a different chemical shift than those adjacent to the nitrogen atom (-N-CH₂-). The protons on the ethoxy group and the benzyl moiety will also present characteristic signals, including a triplet and quartet for the ethyl group and signals in the aromatic region for the phenyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The morpholine ring typically shows two distinct signals for its methylene carbons: one for the carbons adjacent to the nitrogen (C-N) and another for those adjacent to the oxygen (C-O), with the latter appearing further downfield due to the higher electronegativity of oxygen. acdlabs.com The carbons of the 4-ethoxyphenylmethyl substituent will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on the analysis of similar morpholine derivatives. Actual experimental values may vary.)

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Morpholine -CH₂-N-2.40 - 2.60 (m, 4H)~54.0
Morpholine -CH₂-O-3.65 - 3.80 (m, 4H)~67.0
Ar-CH₂-N~3.50 (s, 2H)~63.0
Phenyl C1 (ipso-CH₂)-~130.0
Phenyl C2, C6 (ortho)7.15 - 7.25 (d, 2H)~129.5
Phenyl C3, C5 (meta)6.80 - 6.90 (d, 2H)~114.5
Phenyl C4 (ipso-O)-~158.0
-O-CH₂-CH₃3.95 - 4.05 (q, 2H)~63.5
-O-CH₂-CH₃1.35 - 1.45 (t, 3H)~15.0

Interactive Data Table

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. nist.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons within the morpholine ring and between the methylene and methyl protons of the ethoxy group. This helps to confirm the ethyl fragment and the structure of the morpholine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). nih.govyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is a powerful tool for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. acdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling). youtube.com HMBC is crucial for piecing together the entire molecular skeleton. For instance, it would show a correlation from the benzylic protons (Ar-CH₂-N) to the ipso-carbon of the phenyl ring and the adjacent morpholine carbons, thereby confirming the connection between the benzyl group and the morpholine nitrogen.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in this compound. Key expected absorptions include C-H stretching vibrations (both aromatic and aliphatic), C-O-C stretching of the ether linkages (in the morpholine ring and the ethoxy group), and C-N stretching.

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum would be expected to show strong bands for the aromatic ring vibrations and C-H stretching.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: Based on data from similar morpholine and ethoxybenzene derivatives.)

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch (CH₂, CH₃)2980 - 28502980 - 2850
Aromatic C=C Stretch1610, 1515, 14501610, 1515
C-O-C Stretch (Aryl Ether)~1250 (asymmetric)-
C-O-C Stretch (Aliphatic Ether)~1120 (asymmetric)~850 (symmetric)
C-N Stretch~1140~1140

Interactive Data Table

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high accuracy, which allows for the confirmation of its elemental formula. For this compound (C₁₃H₁₉NO₂), the calculated exact mass is 221.1416 g/mol . HRMS would be expected to yield a measured mass very close to this value.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation pathways. A prominent fragmentation is the α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable morpholinium ion or a tropylium-like ion from the benzyl moiety.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonDescription of Fragmentation Pathway
221[M]⁺Molecular ion
135[C₉H₁₁O]⁺Cleavage of the C-N bond to form the 4-ethoxybenzyl cation.
100[C₅H₁₀NO]⁺Cleavage of the benzyl C-N bond, forming a protonated morpholine fragment.
86[C₄H₈N]⁺Loss of the ethoxybenzyl group, followed by ring opening and fragmentation of the morpholine ring.

Interactive Data Table

X-ray Crystallography for Solid-State Structural Determination

It is highly probable that in the crystalline state, the six-membered morpholine ring of this compound would also exist in a chair conformation. The 4-ethoxyphenylmethyl substituent attached to the nitrogen atom could occupy either an axial or equatorial position, with the equatorial position generally being sterically favored to minimize non-bonded interactions. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds.

Potential Research Applications

Given the structural features of 4-[(4-ethoxyphenyl)methyl]morpholine, it can be hypothesized to have potential applications in several areas of chemical research, particularly in medicinal chemistry and as a building block in organic synthesis. The combination of the morpholine (B109124) moiety, known to improve pharmacokinetic properties, and the ethoxy-substituted benzyl (B1604629) group could be of interest in the design of new therapeutic agents.

Computational and Theoretical Investigations of 4 4 Ethoxyphenyl Methyl Morpholine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are employed to determine the fundamental properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These calculations solve approximations of the Schrödinger equation for the molecular system, providing a detailed picture of its energetic and electronic characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for calculating the electronic structure of molecules. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 4-[(4-ethoxyphenyl)methyl]morpholine. chemrxiv.org DFT calculations are used to find the molecule's ground state geometry, which is the most stable arrangement of its atoms in space.

In a typical DFT study, the geometry of the molecule is optimized by finding the coordinates that correspond to a minimum on the potential energy surface. nih.gov This is often performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. bhu.ac.in The output of these calculations includes the optimized bond lengths, bond angles, and dihedral angles that define the molecule's 3D structure. While specific DFT studies on this compound are not widely published, the expected parameters can be modeled.

Table 1: Illustrative Optimized Geometrical Parameters for this compound via DFT Note: This table presents typical parameters that would be obtained from a DFT/B3LYP calculation. Actual values would require a specific computational study.

ParameterBond/Angle DescriptionPredicted Value
Bond Lengths (Å) C-O (ether)~1.37 Å
C-N (morpholine)~1.46 Å
C-C (aromatic)~1.39 Å
C-H (aliphatic)~1.10 Å
**Bond Angles (°) **C-O-C (ether)~118°
C-N-C (morpholine)~110°
C-C-H (aromatic)~120°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. researchgate.netnih.gov The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Analysis of the spatial distribution of these orbitals reveals potential sites for charge transfer within the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl ring, while the LUMO may be distributed across the benzyl (B1604629) and morpholine (B109124) moieties. This distribution facilitates intramolecular charge transfer, which is a key aspect of the molecule's electronic behavior. malayajournal.org

Table 2: Representative FMO Data for Aromatic Amine Compounds Note: This table illustrates the type of data generated from FMO analysis. Specific values for this compound would result from a dedicated DFT calculation.

ParameterDescriptionTypical Energy Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-5.0 to -6.0 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
ΔE (Gap) HOMO-LUMO Energy Gap3.0 to 5.0 eV

Conformational Analysis and Exploration of Energy Landscapes

Molecules with single bonds, like this compound, are flexible and can exist in various spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones. nih.gov This process involves computationally rotating the molecule around its flexible bonds and calculating the energy at each step to map out the potential energy landscape. chemrxiv.org

For this compound, key flexible bonds include the C-N bond linking the morpholine ring to the benzyl group and the C-O bond of the ethoxy group. The analysis would reveal the lowest-energy conformer, which is the most populated state at equilibrium, as well as the energy barriers that must be overcome to transition between different conformers. Understanding the energy landscape provides insight into the molecule's dynamic behavior and its preferred three-dimensional structure in different environments. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings. researchgate.net After obtaining the optimized molecular geometry from a DFT calculation, further computations can predict properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). researchgate.netacademicjournals.org

Predicted ¹H and ¹³C NMR chemical shifts are compared with experimental spectra to confirm the assigned structure. academicjournals.org Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the calculations assuming a harmonic oscillator model and being performed on a single molecule in the gas phase. Therefore, they are often multiplied by a scaling factor to improve agreement with experimental results.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is invaluable for identifying reactive sites. malayajournal.org

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the ether and morpholine ring, and the nitrogen atom of the morpholine ring.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those attached to the aromatic ring.

The MEP surface provides a clear, intuitive map of where the molecule is most likely to interact with other chemical species, offering insights into its intermolecular interactions and chemical reactivity. bhu.ac.in

Theoretical Studies on Reaction Mechanisms and Transition State Modeling

Computational chemistry can be used to model the complete pathway of a chemical reaction, providing a level of detail that is often inaccessible experimentally. acs.orgnih.gov Such studies involve calculating the energies of reactants, products, and any reaction intermediates. A critical component of this analysis is the location and characterization of the transition state—the highest energy point on the reaction pathway that connects reactants to products. researchgate.net

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate according to transition state theory. mdpi.com For this compound, theoretical studies could model its synthesis, or its reactions with other species, such as metabolic enzymes or atmospheric radicals. researchgate.net By mapping the reaction pathway, these studies can elucidate the step-by-step mechanism, identify rate-limiting steps, and predict the feasibility and kinetics of various chemical transformations. nih.gov

Advanced Applications of 4 4 Ethoxyphenyl Methyl Morpholine and Its Analogs in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The morpholine (B109124) scaffold is a highly valued structural motif in the fields of medicinal and organic chemistry, often classified as a "privileged structure." sci-hub.se Its presence in numerous biologically active compounds and marketed drugs underscores its importance as a versatile building block. sci-hub.selifechemicals.com The morpholine ring can be readily incorporated into larger, more complex molecules to modulate their physicochemical properties, such as solubility and pharmacokinetic profiles, which is crucial for drug development. sci-hub.se

The synthesis of complex molecules often starts from simpler, functionalized morpholine derivatives. researchgate.netorganic-chemistry.org For instance, 4-[(4-ethoxyphenyl)methyl]morpholine serves as a precursor where the ethoxyphenyl group can be further modified, or the morpholine ring itself can participate in reactions to build intricate molecular architectures. Researchers have developed numerous synthetic routes to access substituted morpholines, starting from materials like 1,2-amino alcohols, oxiranes, and aziridines, demonstrating the accessibility of this key building block. researchgate.netorganic-chemistry.org In medicinal chemistry, the morpholine moiety has been integral to the development of therapeutics ranging from antibiotics like Linezolid to anticancer agents and antidepressants. e3s-conferences.orgsci-hub.selifechemicals.com The strategic selection of substituents on the morpholine ring is a key aspect of designing new lead compounds with specific biological activities. e3s-conferences.orgnih.gov

Exploration as Catalysts or Ligands in Organic Transformations

Morpholine and its derivatives have been explored as both organocatalysts and ligands in metal-catalyzed reactions. e3s-conferences.orgnih.gov In organocatalysis, chiral morpholines are used to induce stereoselectivity. While often considered less reactive than their pyrrolidine-based counterparts due to the electronic effects of the oxygen atom, specifically designed morpholine catalysts have shown high efficiency. nih.govfrontiersin.org For example, certain chiral morpholine-based β-amino acids have been successfully employed as organocatalysts in 1,4-addition reactions between aldehydes and nitroolefins, achieving excellent diastereoselectivity and enantioselectivity with low catalyst loading. nih.govfrontiersin.org

The ability of the nitrogen and oxygen atoms within the morpholine ring to coordinate with metal centers makes its derivatives effective ligands in transition metal catalysis. sci-hub.se These ligands can influence the reactivity and selectivity of the metal catalyst in various transformations, such as cross-coupling reactions. For example, morpholine derivatives have been used in the Buchwald-Hartwig amination of aryl chlorides. researchgate.net The specific substitution on the morpholine, such as the (4-ethoxyphenyl)methyl group, can be tailored to fine-tune the steric and electronic properties of the ligand, thereby optimizing the catalytic performance for a desired transformation.

Table 1: Performance of Chiral Morpholine-Based Organocatalysts in 1,4-Addition Reactions frontiersin.org
Catalyst TypeReactionDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
Morpholine β-amino acidAldehyde + Nitroolefin90–99%70–99%

Development as Corrosion Inhibitors or Material Additives

Morpholine and its derivatives are widely used as corrosion inhibitors for various metals and alloys, including steel, copper, and iron, particularly in industrial water systems. sanminglobe.comchemicalbook.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from corrosive agents. scirp.orgmdpi.com The nitrogen and oxygen atoms in the morpholine ring act as adsorption centers, facilitating a strong interaction with the metal surface. mdpi.com

These compounds are particularly valuable in steam boiler systems, where morpholine's volatility allows it to travel with the steam and condense along with it, providing protection throughout the condensate return lines by neutralizing carbonic acid. sanminglobe.comchemicalbook.com Various morpholine derivatives, including salts and Mannich bases, have been synthesized and evaluated for their corrosion inhibition properties in different corrosive media, such as hydrochloric acid solutions. researchgate.netmdpi.com Studies have shown that the inhibition efficiency depends on the inhibitor's concentration and molecular structure, with some derivatives achieving efficiencies greater than 90%. researchgate.netmdpi.com Beyond corrosion inhibition, morpholine derivatives are also used as additives in lubricants and as emulsifiers for waxes and polishes. sanminglobe.comnih.gov

Table 2: Corrosion Inhibition Efficiency of Various Morpholine Derivatives
InhibitorMetalMediumInhibition Efficiency (%)Reference
Morpholine Carboxamide DerivativesMild SteelHClUp to 90.1% researchgate.net
Morpholine Mannich Bases (MPO, MPPO)N80 SteelHClUp to 91.4% mdpi.com
Morpholine/Triazine HybridsAISI 316 Stainless SteelSimulated Production Water67 - 86% scirp.org
Morpholine CarbonateCarbon Steel3.5% NaCl solution (VCI)>85% mdpi.com
Morpholine BenzoateCarbon Steel3.5% NaCl solution (VCI)>85% mdpi.com

Utilization in the Synthesis of Activated Cellulose (B213188) Products

A significant application of morpholine analogs is in the processing of cellulose. Specifically, N-methylmorpholine-N-oxide (NMMO), a derivative of morpholine, is a key industrial solvent for cellulose. asianpubs.orgnist.gov NMMO is used in the Lyocell process, an environmentally friendly method for producing regenerated cellulose fibers. asianpubs.org This process relies on the ability of NMMO to directly dissolve cellulose without derivatization, which is a major advantage over older, more polluting methods. mdpi.commdpi.com

The dissolution of cellulose in NMMO allows for the creation of a spinning solution that can be extruded to form fibers or cast into films. mdpi.comresearchgate.net This technology enables the production of "activated" or modified cellulose products with tailored properties. researchgate.net For example, additives can be incorporated into the cellulose-NMMO solution to create functional fibers with enhanced moisture absorption or hydrophobic characteristics. researchgate.net The resulting materials are used in textiles, nonwoven fabrics, and specialty papers. mdpi.com The process is considered a closed-loop system because the NMMO solvent can be recovered and reused with high efficiency, minimizing environmental impact. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Efficient, Selective, and Sustainable Synthetic Pathways

Traditional methods for synthesizing N-alkylated morpholines often involve multi-step procedures that may lack efficiency or employ harsh reagents. Future research will likely prioritize the development of greener, more direct synthetic routes to 4-[(4-ethoxyphenyl)methyl]morpholine.

Recent advances in synthetic methodology for morpholine (B109124) derivatives offer promising avenues. For instance, a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) has been reported for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org This method is noted for its high yields and the ability to selectively achieve monoalkylation of primary amines, which could be adapted for a more sustainable synthesis. chemrxiv.org Another innovative approach involves a palladium-catalyzed carboamination reaction, which has been successfully used to create cis-3,5-disubstituted morpholines from enantiopure amino alcohol precursors in a stereocontrolled manner. nih.gov

Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes has been shown to produce substituted morpholines under continuous flow conditions, offering a potentially more efficient and controlled synthetic process. organic-chemistry.org Research could focus on adapting these modern catalytic systems to the synthesis of this compound, aiming to improve yield, reduce waste, and simplify purification processes.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Key Features & Potential Advantages Relevant Research
Ethylene Sulfate Method High-yielding, redox-neutral, uses inexpensive reagents, potential for large-scale synthesis (>50g). chemrxiv.org Green Synthesis of Morpholines via Selective Monoalkylation. chemrxiv.org
Palladium-Catalyzed Carboamination Provides stereocontrol, modular approach allows for variation of substituents. nih.gov A New Strategy for the Synthesis of Substituted Morpholines. nih.gov
Photocatalytic SLAP Coupling Scalable, suitable for continuous flow, uses an inexpensive organic photocatalyst. organic-chemistry.org Synthesis of morpholines via photocatalytic coupling. organic-chemistry.org

| Iron(III)-Catalyzed Cyclization | Diastereoselective, can form morpholines through either C-O or C-N bond formation. organic-chemistry.org | Iron-catalyzed diastereoselective synthesis of disubstituted morpholines. organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The inherent structure of this compound, featuring a tertiary amine, an ether linkage, and an aromatic ring, presents multiple sites for chemical modification. Future research should systematically explore the reactivity of this compound to generate novel derivatives. Investigations could focus on reactions such as:

Oxidation: Selective oxidation of the morpholine nitrogen to form the corresponding N-oxide, a compound class with its own distinct chemical properties and applications. sigmaaldrich.comchemicalbook.com

Ring Transformations: Reactions that lead to the opening or rearrangement of the morpholine ring to access different heterocyclic scaffolds.

Aromatic Ring Functionalization: Electrophilic or nucleophilic aromatic substitution on the 4-ethoxyphenyl ring to introduce additional functional groups, thereby modulating the molecule's electronic and steric properties.

Catalytic C-H Activation: Direct functionalization of the C-H bonds on the morpholine or ethyl group to introduce new substituents without pre-functionalized starting materials.

Studies on related morpholine structures, such as the reaction of 4-morpholino-1,2-naphthoquinone (B187912) with enamines or the copper-catalyzed synthesis of α-ketoamides from acetophenone (B1666503) and morpholine, demonstrate the versatile reactivity of the morpholine moiety, suggesting a rich field of chemical transformations that could be applied to this compound. researchgate.netresearchgate.net

Integration with Advanced Automation and Flow Chemistry Technologies

The integration of automated systems and continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced control, improved safety, and greater efficiency compared to traditional batch methods. researchgate.netnih.gov Future work on this compound should leverage these technologies to develop robust and scalable manufacturing processes.

A multi-step continuous flow synthesis could be designed, potentially starting from 4-ethoxybenzaldehyde (B43997) and morpholine via reductive amination. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can maximize product yield and purity. acs.org The small reactor volumes enhance heat transfer and allow for the safe use of highly reactive intermediates that would be difficult to handle in large-scale batch processes. nih.govacs.org Furthermore, automated flow systems can be coupled with in-line analytics for real-time monitoring and optimization, and can facilitate high-throughput synthesis of derivative libraries for screening purposes. researchgate.netbeilstein-journals.org The development of such a process would significantly reduce waste and operational costs, aligning with the principles of green chemistry. researchgate.net

Table 2: Hypothetical Parameters for an Automated Flow Synthesis

Parameter Description Potential Value/Condition Rationale
Reactor Type Type of continuous reactor used. Packed-bed reactor with a solid-supported reducing agent. Simplifies purification by retaining the reagent within the reactor. acs.org
Temperature Operating temperature for the reaction coil. 60 - 100 °C Increased temperature can accelerate reaction rates within the short residence time. acs.org
Residence Time Time reagents spend in the reaction zone. 5 - 20 minutes Optimized to ensure complete conversion without byproduct formation. nih.gov
Solvent The liquid medium for the reaction. Tetrahydrofuran (THF) or Acetonitrile Common solvents in flow chemistry that effectively dissolve reagents. acs.org

| Downstream Processing | In-line purification or workup. | Liquid-liquid extraction module or scavenger cartridge. | Enables a fully continuous process from starting materials to purified product. nih.gov |

Refined Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. mdpi.com For this compound, refined computational modeling can provide deep insights into its structure-reactivity relationships.

Future research should employ methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, bond energies, and reaction transition states. This can help predict the most likely sites for chemical reactions and understand the mechanisms of potential transformations. researchgate.net Molecular docking studies could be used to predict how the molecule or its derivatives might interact with biological targets or material surfaces. nih.gov The development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could establish correlations between structural features and specific activities or properties, enabling the rational design of new analogues with desired characteristics. mdpi.comnih.gov Advanced molecular editors and visualizers can be used to construct and optimize the 3D structure of the compound for these simulations. mdpi.com

Table 3: Potential Applications of Computational Modeling

Modeling Technique Research Goal Expected Outcome
Density Functional Theory (DFT) Predict reactivity and reaction mechanisms. Maps of electron density, bond dissociation energies, and transition state structures. researchgate.net
Molecular Docking Predict binding affinity to specific sites (e.g., catalysts, material surfaces). Binding poses and scoring functions indicating interaction strength. nih.gov
Molecular Dynamics (MD) Simulation Analyze conformational flexibility and interactions in a simulated environment. Understanding of the molecule's dynamic behavior and stability of complexes.

| QSAR/QSPR Modeling | Correlate chemical structure with a specific property or activity. | A predictive mathematical model for designing new derivatives with enhanced properties. nih.gov |

Investigation of Material Science Applications Beyond Prohibited Categories

The unique combination of a flexible morpholine ring and a rigid ethoxyphenyl group makes this compound an interesting building block for material science. While certain applications are proscribed, a vast field of possibilities remains open for investigation.

Morpholine and its derivatives are known to be used as corrosion inhibitors, particularly in water treatment systems, due to their ability to neutralize acidic species and form protective films on metal surfaces. e3s-conferences.orgeschemy.com Research could evaluate the efficacy of this compound in this capacity, especially for protecting specific metal alloys in industrial settings. Another promising area is in polymer science. The compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers. Its incorporation could impart specific properties such as improved thermal stability, altered solubility, or unique surface characteristics. Morpholine derivatives also find use as curing agents or stabilizers in polymer and resin production, suggesting a potential role for this compound in developing advanced materials. e3s-conferences.org Further exploration could also include its use as a component in the synthesis of organic dyes or as a phase-transfer catalyst in specific chemical processes. eschemy.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(4-ethoxyphenyl)methyl]morpholine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between morpholine and a 4-ethoxyphenylmethyl halide (e.g., bromide or chloride). A common approach uses a base like sodium hydroxide to deprotonate morpholine, enhancing its nucleophilicity . Reaction optimization includes:

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may require reflux conditions.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reactivity .
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate halide displacement .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion . Yields typically range from 60–75%, but iterative optimization of time and stoichiometry is critical.

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂) and morpholine protons (δ 2.4–3.8 ppm) .
  • ¹³C NMR : Signals for the quaternary carbon linking morpholine to the phenyl group (~70 ppm) and ethoxy carbons (~63 ppm for OCH₂, ~15 ppm for CH₃) .
  • IR Spectroscopy : Stretches for C-O-C (morpholine, ~1100 cm⁻¹) and aryl ether C-O (ethoxyphenyl, ~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (C₁₃H₁₉NO₂: 221.29 g/mol) and fragmentation patterns for the ethoxyphenyl and morpholine moieties .

Advanced Research Questions

Q. How does the electronic nature of the ethoxyphenyl substituent influence the reactivity of this compound in nucleophilic substitution reactions compared to halogenated analogs?

  • Methodological Answer : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, which increases electron density on the phenyl ring. This contrasts with halogenated analogs (e.g., 4-[(2-bromo-4-fluorophenyl)methyl]morpholine), where halogens are electron-withdrawing .

  • Reactivity Implications :
  • Electrophilic Substitution : Ethoxyphenyl derivatives undergo slower electrophilic substitution (e.g., nitration) due to deactivation of the ring.
  • Nucleophilic Substitution : The benzyl carbon in this compound is less electrophilic than in halogenated analogs, requiring stronger nucleophiles or harsher conditions for displacement .
  • Experimental Validation : Compare reaction rates with halogenated analogs using kinetic studies (e.g., SN2 displacement with NaSH) .

Q. What strategies can resolve contradictions in reported biological activities of morpholine derivatives like this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Purity : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions : Standardize biological assays (e.g., enzyme inhibition, cell viability) using controls like 4-(4-nitrophenyl)morpholine, a known intermediate in antitumor studies .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace ethoxy with methoxy or halogens) to isolate electronic or steric effects .
  • Computational Modeling : Use DFT calculations to predict binding affinities or metabolic stability, cross-referenced with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Contradiction Source : Discrepancies may stem from impurities or polymorphic forms.
  • Resolution Steps :

Reproduce Solubility Tests : Use freshly recrystallized compound in standardized solvents (e.g., water, ethanol, DCM) under controlled temperatures .

X-ray Crystallography : Identify dominant polymorphs, as crystal packing affects solubility .

Quantitative Analysis : Measure solubility via UV-Vis spectroscopy at λ_max (~270 nm for ethoxyphenyl absorption) .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Drug Intermediate : Serve as a building block for CNS-targeting agents due to morpholine’s blood-brain barrier permeability .
  • Anticancer Probes : Functionalize the ethoxyphenyl group with bioisosteres (e.g., sulfonamides) to enhance kinase inhibition, guided by SAR studies on similar morpholine derivatives .
  • In Vivo Studies : Assess pharmacokinetics (e.g., half-life, bioavailability) using radiolabeled analogs (³H or ¹⁴C) in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.